molecular formula C6H10O B147329 3-Hexyn-1-ol CAS No. 1002-28-4

3-Hexyn-1-ol

Cat. No.: B147329
CAS No.: 1002-28-4
M. Wt: 98.14 g/mol
InChI Key: ODEHKVYXWLXRRR-UHFFFAOYSA-N
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Description

3-Hexyn-1-ol, also known as hex-3-yn-1-ol, is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexyn-1-ol can be synthesized through several methods. One common approach involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of this compound, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: In industrial settings, this compound is often produced through the selective hydrogenation of 3-Hexyne using a palladium catalyst. This method allows for efficient and controlled production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hexyn-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 3-Hexyn-1-ol: this compound is unique due to its triple bond, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications .

Properties

IUPAC Name

hex-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHKVYXWLXRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061385
Record name 3-Hexyn-1-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-28-4
Record name 3-Hexyn-1-ol
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Record name 3-Hexyn-1-ol
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Record name 3-Hexyn-1-ol
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Record name 3-Hexyn-1-ol
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Record name Hex-3-yn-1-ol
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Record name 3-HEXYN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 3-Hexyn-1-ol in the chemical industry?

A1: this compound serves as a crucial intermediate in the production of (Z)-3-Hexen-1-ol, also known as "leaf alcohol" due to its characteristic grassy-green odor. [, , ] Leaf alcohol is widely utilized in fragrances, food flavors, and tobacco products. []

Q2: Why is selective hydrogenation of this compound a significant research area?

A2: The selective hydrogenation of this compound to (Z)-3-Hexen-1-ol is crucial because the reaction can also lead to undesired byproducts like the over-hydrogenated product (Hexan-1-ol) or the stereoisomer (E)-3-Hexen-1-ol. Numerous research efforts focus on developing highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired cis-alkene (Z)-3-Hexen-1-ol. [, , , , , , , ]

Q3: What types of catalysts are commonly employed in the selective hydrogenation of this compound?

A3: Palladium-based catalysts are predominantly explored for this reaction. Researchers investigate various factors such as support material (e.g., alumina, silica, hydrotalcite), catalyst preparation methods (e.g., microemulsion synthesis, electroless deposition), and the addition of promoters (e.g., lead, copper) or stabilizers (e.g., polyvinylpyrrolidone) to enhance the catalyst's activity, selectivity, and stability. [, , , , , , , , , ]

Q4: How does the presence of interstitial carbon atoms in palladium catalysts impact the selectivity of this compound hydrogenation?

A4: Studies have shown that incorporating carbon atoms within the palladium lattice, creating Pd with interstitial carbon atoms, can significantly enhance the selectivity towards (Z)-3-Hexen-1-ol. [] This modification is thought to impact the adsorption-desorption kinetics of the reactants and products on the catalyst surface, favoring the desired cis-alkene. []

Q5: What is the role of the support material in palladium-catalyzed this compound hydrogenation?

A5: The support material plays a crucial role in influencing the dispersion, stability, and electronic properties of the active palladium nanoparticles. For instance, hierarchically porous silica monoliths with grafted polymethylhydrosiloxane have shown promising results in stabilizing palladium nanoparticles, leading to efficient and continuous flow catalytic systems. []

Q6: How do researchers characterize the size and morphology of palladium nanoparticles in these catalysts?

A6: Techniques like Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are frequently employed to determine the size and morphology of the palladium nanoparticles within the catalyst. [, ] These characterizations help correlate catalyst structural properties with their activity and selectivity.

Q7: Beyond palladium, are there alternative metals studied for this compound hydrogenation?

A7: While palladium is the most common, researchers have investigated bimetallic systems like Pd-Au alloys. These alloys have shown improved activity and selectivity compared to monometallic catalysts, attributed to synergistic effects between the two metals. []

Q8: Can reaction conditions influence the selectivity of this compound hydrogenation?

A8: Yes, factors like temperature, hydrogen pressure, solvent, and substrate/catalyst ratio can significantly affect the selectivity. For instance, operating under mild reaction conditions with controlled hydrogen pressure and optimal substrate/catalyst ratio often favors the formation of the desired cis-alkene. [, , ]

Q9: What are the benefits of using continuous flow systems for this compound hydrogenation?

A9: Continuous flow systems, particularly those employing monolithic catalysts, offer several advantages, including enhanced mass transfer, precise control over reaction parameters, improved safety, and the potential for easy scale-up. [, ]

Q10: Have there been studies investigating the kinetics of this compound hydrogenation?

A10: Yes, some studies have delved into the long-term kinetics of these reactions. For example, research on Pd agglomerates synthesized via microemulsion showed that reducing the quantity of Pd catalytic sites increased the selectivity of the cis-hexenol product over time without requiring modifiers. []

Q11: What spectroscopic techniques are used to analyze this compound and its reaction products?

A11: Gas chromatography and NMR spectroscopy are common methods for product analysis in this compound hydrogenation. [, ] These techniques help determine the conversion of this compound and quantify the selectivity towards specific products.

Q12: Are there computational studies focusing on this compound hydrogenation?

A12: While experimental approaches dominate this research area, computational chemistry studies can provide valuable insights into reaction mechanisms and help predict catalyst performance. Future research might explore computational modeling to understand the interaction of this compound with different catalyst surfaces and the factors governing selectivity.

Q13: What are the primary species formed during the radiolysis of this compound in aqueous solutions?

A13: Pulse radiolysis studies have identified several transient species formed when this compound reacts with primary water radiolysis products: * Hydrated Electron (eaq-): Reacts with this compound with a rate constant of 6.1 x 104 m3 mol-1 s-1. [] * Hydroxyl Radical (•OH): Reacts with this compound with a rate constant of 2.9 x 106 m3 mol-1 s-1. [] * Hydrogen Atom (H•): Reacts with this compound to form vinyl-type radicals. [] * Oxide Radical Anion (O•-): Reacts with this compound with a rate constant of 4.7 x 106 m3 mol-1 s-1. []

Q14: How does the structure of the alcohol, as seen in this compound vs. 5-Hexyn-1-ol, impact its reactivity in radiolysis?

A14: Research indicates that the position of the triple bond influences the reactivity of Hexyn-1-ols with water radiolysis products. While both isomers show similar reactivity trends, slight differences in rate constants are observed, suggesting that the position of unsaturation affects the reaction kinetics. []

Q15: What is the significance of studying the transient species formed during radiolysis?

A15: Characterizing these short-lived intermediates is crucial for understanding the degradation pathways of this compound in aqueous environments, particularly under conditions relevant to industrial processing or environmental fate. []

Q16: What are the environmental concerns regarding this compound and its use in industrial processes?

A16: While the provided research focuses on the synthesis and catalytic applications of this compound, it's crucial to consider its environmental impact. Future studies should investigate its degradation pathways, potential for bioaccumulation, and toxicity to aquatic organisms to ensure responsible use and minimize potential ecological risks.

Q17: What are some potential alternatives to palladium-based catalysts for this compound hydrogenation?

A17: Exploring alternative catalysts, especially those based on abundant and less expensive metals, aligns with sustainable chemistry principles. Future research could focus on developing catalysts using metals like nickel, cobalt, or iron, potentially alloyed with other elements to enhance their activity and selectivity. []

Q18: What strategies can be implemented to improve the recyclability of palladium catalysts used in this compound hydrogenation?

A18: Developing robust catalyst immobilization techniques is essential for enhancing recyclability and minimizing metal leaching. Strategies like incorporating palladium nanoparticles into porous supports, utilizing magnetic nanoparticles for easy separation, or designing catalysts suitable for continuous flow systems could significantly improve recyclability and sustainability. []

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